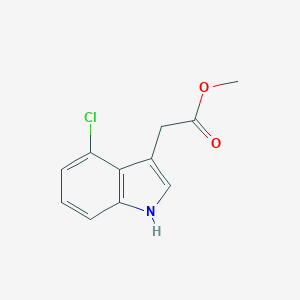

methyl 2-(4-chloro-1H-indol-3-yl)acetate

Übersicht

Beschreibung

Methyl 2-(4-chloro-1H-indol-3-yl)acetate is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a chloro-substituted indole ring, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-chloro-1H-indol-3-yl)acetate typically involves the following steps:

Starting Material: The synthesis begins with 4-chloroindole, which is commercially available or can be synthesized from 4-chloroaniline.

Acylation: The 4-chloroindole undergoes acylation with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(4-chloro-1H-indol-3-yl)acetyl chloride.

Esterification: The acetyl chloride is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-chloro-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum

Biologische Aktivität

Methyl 2-(4-chloro-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This compound is characterized by a chloro-substituted indole ring, which enhances its reactivity and biological potential. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₄ClN₁O₂

- Molecular Weight : 239.69 g/mol

The presence of the chlorine atom on the indole structure is significant as it influences the compound's interaction with various biological targets.

Target Interactions

Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors and enzymes. This compound's mode of action involves:

- Inhibition of Tubulin Polymerization : Similar to other indole derivatives, this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound can influence various signaling pathways implicated in cancer progression, such as the STAT3 and NF-κB pathways, which are crucial for cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits moderate cytotoxic activity against human leukemia cell lines. A study highlighted its potential as an anticancer agent by demonstrating its ability to induce apoptosis and inhibit tumor growth.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

Indole derivatives have also been recognized for their antimicrobial properties. This compound has shown significant antibacterial activity against various strains, suggesting its potential application in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Activity Study : A comprehensive evaluation of various indole derivatives demonstrated that this compound showed promising results in inhibiting tumor cell proliferation, particularly in leukemia models. The study concluded that further investigation into its mechanisms could reveal new therapeutic avenues.

- Mechanistic Insights : Another research effort focused on the molecular mechanisms by which indole derivatives exert their effects. It was found that these compounds could alter gene expression profiles related to apoptosis and cell cycle regulation, supporting their use in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 2-(4-chloro-1H-indol-3-yl)acetate has the molecular formula and a molecular weight of 223.65 g/mol. Its structure features a chlorine atom at the 4-position of the indole ring and an acetate group, which contributes to its reactivity and potential therapeutic properties .

Medicinal Chemistry

This compound is being investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer, inflammation, and infections.

Case Studies:

- Cancer Research: The compound has shown promise in preliminary studies as an inhibitor of specific cancer cell lines. Research indicates that it may interfere with cell proliferation pathways by modulating kinase activity.

Biological Research

In biological contexts, this compound is studied for its role as an enzyme inhibitor or receptor modulator. Its unique structure allows it to engage in specific interactions with proteins involved in critical cellular processes.

Mechanism of Action:

The compound may inhibit enzymes or receptors, leading to altered signaling pathways that can affect gene expression and cellular responses. For example, studies have indicated its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Industrial Applications

Beyond medicinal applications, this compound is being explored in the development of new materials. Its chemical reactivity makes it suitable for synthesizing polymers and dyes.

Potential Uses:

- Polymer Chemistry: The compound can serve as a building block for creating new polymeric materials with enhanced properties.

- Dyes and Pigments: Its vibrant color properties may be utilized in producing dyes for various industrial applications.

Eigenschaften

IUPAC Name |

methyl 2-(4-chloro-1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPGJEURLIGNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172571 | |

| Record name | Methyl 4-chloroindolyl-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19077-78-2 | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19077-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloroindolyl-3-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chloroindolyl-3-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 4-CHLOROINDOLE-3-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94KP69SZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 121 °C | |

| Record name | Methyl 4-chloro-1H-indole-3-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying methyl 4-chloroindole-3-acetate in immature Vicia faba seeds?

A1: The research paper focuses on identifying brassinosteroid-like active substances in immature Vicia faba seeds using the rice lamina inclination test. The study successfully identified castasterone and brassinolide, two known brassinosteroids. Interestingly, the researchers also discovered methyl 4-chloroindole-3-acetate as another active principle in these seeds []. This finding is significant because it suggests that methyl 4-chloroindole-3-acetate might possess plant growth-regulating properties similar to brassinosteroids. This discovery opens up avenues for further research into the potential roles and applications of methyl 4-chloroindole-3-acetate in plant biology and agriculture.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.